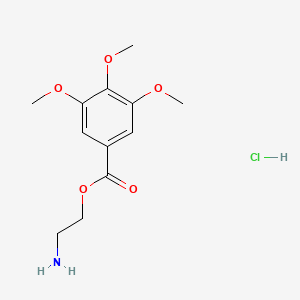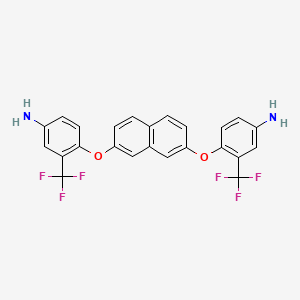![molecular formula C9H15NO3 B13953582 3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid CAS No. 854733-35-0](/img/structure/B13953582.png)
3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-9-azabicyclo[331]nonane-9-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid typically involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using nitroxyl radicals such as 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) to form corresponding carbonyl compounds .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trimethylphosphine for Staudinger reduction and nitroxyl radicals for oxidation reactions. The reaction conditions typically involve room temperature and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include aldehydes and other carbonyl compounds, depending on the specific reaction and reagents used .
Scientific Research Applications
3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
9-Hydroxy-9-azabicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but lacks the carboxylic acid group.
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): This compound is a nitroxyl radical used in oxidation reactions.
Uniqueness
3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid is unique due to its combination of a hydroxyl group and a carboxylic acid group within a bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
CAS No. |
854733-35-0 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c11-8-4-6-2-1-3-7(5-8)10(6)9(12)13/h6-8,11H,1-5H2,(H,12,13) |
InChI Key |
IQUKRFIATLKPPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)N2C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13953506.png)
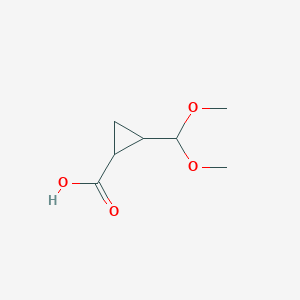
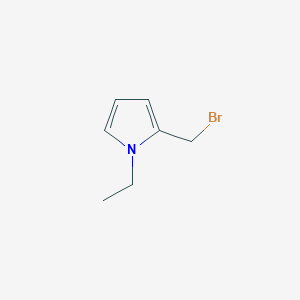

![Silane, trimethyl[(1-methylnonyl)oxy]-](/img/structure/B13953520.png)
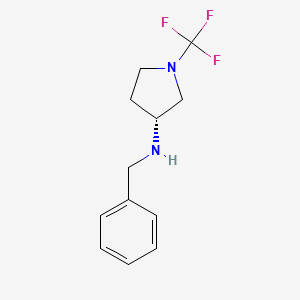
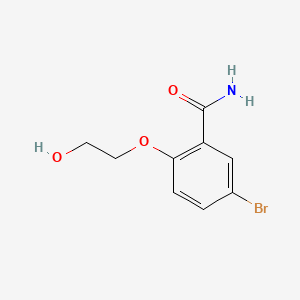
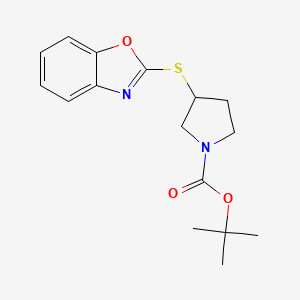
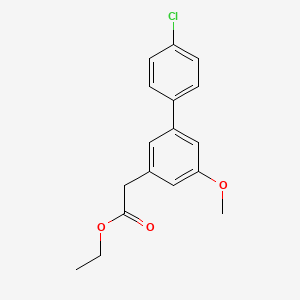
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[(3-nitrophenyl)sulfonyl]amino]-](/img/structure/B13953559.png)
